molecular formula C16H29N3O B11747728 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine

Cat. No.: B11747728
M. Wt: 279.42 g/mol
InChI Key: SZLGQMBJRITXFQ-UHFFFAOYSA-N
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Description

The compound “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” is a complex organic molecule featuring a pyrazole ring substituted with cyclopropyl and isopropyl groups, and an amine group linked to a propyl chain with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of cyclopropyl and isopropyl groups. The final steps involve the attachment of the amine group and the propyl chain with the isopropoxy group. Common reagents used in these reactions include cyclopropyl bromide, isopropyl bromide, and various amines under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. Techniques such as continuous flow chemistry and high-throughput screening can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a ligand in binding studies or as a probe in biochemical assays due to its potential interactions with biological macromolecules.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anti-cancer activities, given its structural similarity to known bioactive molecules.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl and isopropyl groups may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methylamine
  • [3-(propan-2-yloxy)propyl]amine
  • 1-(propan-2-yl)-1H-pyrazole

Uniqueness

The uniqueness of “{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine” lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and isopropyl groups, along with the pyrazole ring and amine functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H29N3O

Molecular Weight

279.42 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C16H29N3O/c1-12(2)19-15(10-16(18-19)14-6-7-14)11-17-8-5-9-20-13(3)4/h10,12-14,17H,5-9,11H2,1-4H3

InChI Key

SZLGQMBJRITXFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCCCOC(C)C

Origin of Product

United States

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